molecular formula C17H17NO4S2 B12175804 3-phenyl-N-[2-(thiophen-2-yl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

3-phenyl-N-[2-(thiophen-2-yl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12175804
M. Wt: 363.5 g/mol
InChI Key: CFPPMZXNQRMBTG-UHFFFAOYSA-N
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Description

3-phenyl-N-[2-(thiophen-2-yl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and an oxathiine ring, which is a six-membered ring containing both oxygen and sulfur. The presence of these heteroatoms imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[2-(thiophen-2-yl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[2-(thiophen-2-yl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid (AcOH) as solvent, room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfuric acid (H2SO4) as catalyst, low temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated thiophenes, nitrothiophenes.

Mechanism of Action

The mechanism of action of 3-phenyl-N-[2-(thiophen-2-yl)ethyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C17H17NO4S2

Molecular Weight

363.5 g/mol

IUPAC Name

4,4-dioxo-5-phenyl-N-(2-thiophen-2-ylethyl)-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C17H17NO4S2/c19-17(18-9-8-14-7-4-11-23-14)15-16(13-5-2-1-3-6-13)24(20,21)12-10-22-15/h1-7,11H,8-10,12H2,(H,18,19)

InChI Key

CFPPMZXNQRMBTG-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(=C(O1)C(=O)NCCC2=CC=CS2)C3=CC=CC=C3

Origin of Product

United States

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